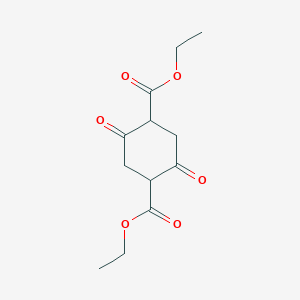
Carbonothioic acid, O,O-diphenyl ester
Vue d'ensemble
Description
“Carbonothioic acid, O,O-diphenyl ester”, also known as “O,O-Diphenyl carbonothioate”, is a chemical compound with the molecular formula C13H10O2S . It has an average mass of 230.282 Da and a monoisotopic mass of 230.040146 Da .
Synthesis Analysis
The synthesis of esters like “Carbonothioic acid, O,O-diphenyl ester” typically involves the reaction of carboxylic acids with alcohols in the presence of a strong-acid catalyst . This process is known as esterification. The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .Molecular Structure Analysis
The molecular structure of “Carbonothioic acid, O,O-diphenyl ester” consists of a carbonothioate group (C=S) and two phenyl groups attached to the oxygen atoms . The exact 3D structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis
Esters, including “Carbonothioic acid, O,O-diphenyl ester”, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Carbonothioic acid, O,O-diphenyl ester” include a density of 1.232g/cm3, a boiling point of 314.2ºC at 760 mmHg, and a flash point of 143.8ºC . Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
Pyrolytic Preparation : A study explored the pyrolytic preparation of carbonothioic O,O-acid (monothiocarbonic acid), which is of interest in atmospheric and biochemical contexts. Despite attempts, the preparation of carbonothioic-O,O-acid under matrix isolation conditions through high vacuum flash pyrolysis of O,S-di-tert-butyl carbonothioate was not successful, highlighting challenges in synthesizing this molecule (Niedek, Wagner, & Schreiner, 2017).
Polymer Chemistry : Research into the preparation and properties of hyperbranched aromatic polyimides involved an AB2 type monomer synthesized starting from 3,5-dimethoxyphenol. This study demonstrated the successful preparation of hyperbranched polyamic acid methyl ester precursor, contributing to the development of soluble, high molecular weight polyimides (Yamanaka, Jikei, & Kakimoto, 2000).
Chemical Synthesis : A study on the preparation and characterization of aliphatic diphenyl esters as precursors for polyesters found that these esters exhibit an odd-even temperature behavior in their melting points. This research contributes to a better understanding of the physical properties of diphenyl esters and their potential use in synthesizing polyesters (Hvilsted, Andruzzi, Cerrai, & Tricoli, 1991).
Safety And Hazards
The safety data sheet for diphenyl carbonate, a similar compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician .
Propriétés
IUPAC Name |
diphenoxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZLUBQHOLNJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318286 | |
| Record name | Carbonothioic acid, O,O-diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonothioic acid, O,O-diphenyl ester | |
CAS RN |
13509-34-7 | |
| Record name | Diphenyl thionocarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonothioic acid, O,O-diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)









![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)